Cas no 3675-31-8 (2-(cyclohex-2-en-1-yl)acetic acid)

3675-31-8 structure
Nome del prodotto:2-(cyclohex-2-en-1-yl)acetic acid
2-(cyclohex-2-en-1-yl)acetic acid Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2-Cyclohexene-1-aceticacid
- 2-cyclohex-2-en-1-ylacetic acid
- 2-(cyclohex-2-enyl)acetic acid
- 2-cyclohex-2-enyl-acetic acid
- AC1L5FFG
- AC1Q5VGX
- AGN-PC-007OEG
- CTK1C6374
- cyclohex-2-en-1-ylacetic acid
- cyclohex-2-enyl-acetic acid
- Cyclohex-2-enyl-essigsaeure
- Cyclohexen-(2)-essigsaeure-(1)
- cyclohexen-2-ylacetic acid
- NSC18900
- SureCN6077803
- 2-(cyclohex-2-en-1-yl)acetic acid
-
- Inchi: InChI=1S/C8H12O2/c9-8(10)6-7-4-2-1-3-5-7/h2,4,7H,1,3,5-6H2,(H,9,10)
- Chiave InChI: ZCGVZRUPMCMONF-UHFFFAOYSA-N
- Sorrisi: C1(CC(O)=O)CCCC=C1
Proprietà calcolate
- Massa esatta: 140.08376
Proprietà sperimentali
- PSA: 37.3
2-(cyclohex-2-en-1-yl)acetic acid Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-155339-0.25g |
2-(cyclohex-2-en-1-yl)acetic acid |
3675-31-8 | 95% | 0.25g |
$383.0 | 2023-07-06 | |
Enamine | EN300-155339-5.0g |
2-(cyclohex-2-en-1-yl)acetic acid |
3675-31-8 | 95% | 5.0g |
$2235.0 | 2023-07-06 | |
Enamine | EN300-155339-0.05g |
2-(cyclohex-2-en-1-yl)acetic acid |
3675-31-8 | 95% | 0.05g |
$179.0 | 2023-07-06 | |
Chemenu | CM390067-1g |
2-(cyclohex-2-en-1-yl)acetic acid |
3675-31-8 | 95%+ | 1g |
$429 | 2023-02-02 | |
TRC | C991283-50mg |
2-(cyclohex-2-en-1-yl)acetic acid |
3675-31-8 | 50mg |
$ 185.00 | 2022-06-06 | ||
Enamine | EN300-155339-0.1g |
2-(cyclohex-2-en-1-yl)acetic acid |
3675-31-8 | 95% | 0.1g |
$268.0 | 2023-07-06 | |
Enamine | EN300-155339-100mg |
2-(cyclohex-2-en-1-yl)acetic acid |
3675-31-8 | 95.0% | 100mg |
$268.0 | 2023-09-25 | |
Aaron | AR01AGG2-250mg |
2-(Cyclohex-2-en-1-yl)acetic acid |
3675-31-8 | 97% | 250mg |
$282.00 | 2025-02-09 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBJL1215-100mg |
2-(cyclohex-2-en-1-yl)acetic acid |
3675-31-8 | 95% | 100mg |
¥849.0 | 2024-04-19 | |
Enamine | EN300-155339-1000mg |
2-(cyclohex-2-en-1-yl)acetic acid |
3675-31-8 | 95.0% | 1000mg |
$770.0 | 2023-09-25 |
2-(cyclohex-2-en-1-yl)acetic acid Letteratura correlata
-
Yang Liu,Keli Zhong,Zhaohua Li,Yanqiu Wang,Tie Chen,Myongsoo Lee,Long Yi Jin Polym. Chem., 2015,6, 7395-7401
-
Ibrar Ayub,Dangsheng Su,Marc Willinger,Alexey Kharlamov,Leonid Ushkalov,Valery A. Zazhigalov,Nataly Kirillova,Robert Schlögl Phys. Chem. Chem. Phys., 2003,5, 970-978
-
3. Synthesis and properties of rhenium tricarbonyl complex bearing N-fused tetraphenylporphyrin ligand†Motoki Toganoh,Tomoya Ishizuka Chem. Commun., 2004, 2464-2465
-
Zhiliang Cheng,Ajlan Al Zaki,Ian W. Jones,Henry K. Hall, Jr.,Craig A. Aspinwall,Andrew Tsourkas Chem. Commun., 2014,50, 2502-2504
-
Yasuyuki Yokota,Hiroo Miyamoto,Akihito Imanishi,Kouji Inagaki,Ken-ichi Fukui Phys. Chem. Chem. Phys., 2018,20, 6668-6676
3675-31-8 (2-(cyclohex-2-en-1-yl)acetic acid) Prodotti correlati
- 61788-89-4(Fatty acids, C18-unsatd., dimers)
- 21382-25-2(8-Methyl-6-nonenoic Acid)
- 13668-61-6(2-(Cyclopent-2-en-1-yl)acetic Acid)
- 29106-32-9(Chaulmoogric Acid)
- 2228287-44-1(1-{1-2-(trifluoromethyl)pyridin-3-ylcyclopropyl}ethan-1-amine)
- 5435-92-7(2-Chloro-4-phenylbenzonitrile)
- 527674-00-6(2-(1-Methyl-4-piperidinyl)azepane)
- 389811-66-9({[2-Methyl-5-(morpholine-4-sulfonyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate)
- 727689-84-1(2-(benzylsulfanyl)-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile)
- 868217-60-1(2-{(2-chloro-6-fluorophenyl)methylsulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:3675-31-8)2-(cyclohex-2-en-1-yl)acetic acid

Purezza:99%/99%
Quantità:250mg/1g
Prezzo ($):244.0/656.0